molecular formula C23H17BrN4O2 B4162107 N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide

N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide

Número de catálogo B4162107
Peso molecular: 461.3 g/mol
Clave InChI: ORUDQKIYYQMPGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is also known by its chemical formula, C23H16BrN3O2, and is commonly referred to as ABT-199. The compound has been shown to have promising results in the treatment of various types of cancer, particularly leukemia.

Mecanismo De Acción

ABT-199 selectively binds to the hydrophobic groove of BCL-2, which prevents it from binding to its natural ligands and inhibits its anti-apoptotic activity. This results in the activation of the apoptotic pathway in cancer cells, leading to their death. ABT-199 has been shown to be highly selective for BCL-2, with minimal effects on other members of the BCL-2 family.
Biochemical and Physiological Effects:
ABT-199 has been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer therapy. ABT-199 has been shown to be highly effective in the treatment of CLL, ALL, and NHL, with response rates ranging from 50% to 80%.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ABT-199 has several advantages as a potential cancer therapy. The compound is highly selective for BCL-2, which makes it less toxic to normal cells. ABT-199 has also been shown to be effective in the treatment of several types of cancer, particularly CLL, ALL, and NHL. However, ABT-199 has several limitations as well. The compound has a short half-life, which limits its efficacy in vivo. ABT-199 also has limited efficacy in the treatment of solid tumors, which limits its potential applications.

Direcciones Futuras

There are several future directions for research on ABT-199. One potential direction is the development of more stable analogs of the compound with longer half-lives. Another potential direction is the investigation of the efficacy of ABT-199 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential applications of ABT-199 in the treatment of other types of cancer, such as breast and lung cancer, should be further investigated. Finally, the potential role of ABT-199 in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis, should be explored.

Aplicaciones Científicas De Investigación

ABT-199 has been extensively researched for its potential applications in the treatment of cancer. The compound has been shown to be particularly effective in the treatment of chronic lymphocytic leukemia (CLL), acute lymphoblastic leukemia (ALL), and non-Hodgkin's lymphoma (NHL). ABT-199 selectively targets and inhibits the activity of B-cell lymphoma 2 (BCL-2), a protein that is overexpressed in many types of cancer, leading to apoptosis (programmed cell death) of cancer cells.

Propiedades

IUPAC Name

N-(3-acetamidophenyl)-6-bromo-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c1-14(29)26-17-3-2-4-18(12-17)27-23(30)20-13-22(15-7-9-25-10-8-15)28-21-6-5-16(24)11-19(20)21/h2-13H,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDQKIYYQMPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.